molecular formula C10H17N3O2S B6789561 1-Methyl-5-(oxan-2-ylmethylsulfinylmethyl)triazole

1-Methyl-5-(oxan-2-ylmethylsulfinylmethyl)triazole

Cat. No.: B6789561
M. Wt: 243.33 g/mol
InChI Key: RMIFDQURFTVENU-UHFFFAOYSA-N
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Description

1-Methyl-5-(oxan-2-ylmethylsulfinylmethyl)triazole is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-5-(oxan-2-ylmethylsulfinylmethyl)triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of oxan-2-ylmethylsulfinylmethyl derivatives with methyl-substituted triazole precursors. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reactant concentrations, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-5-(oxan-2-ylmethylsulfinylmethyl)triazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Methyl-5-(oxan-2-ylmethylsulfinylmethyl)triazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-5-(oxan-2-ylmethylsulfinylmethyl)triazole involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis .

Comparison with Similar Compounds

Uniqueness: 1-Methyl-5-(oxan-2-ylmethylsulfinylmethyl)triazole stands out due to its unique combination of a triazole ring with an oxan-2-ylmethylsulfinylmethyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

1-methyl-5-(oxan-2-ylmethylsulfinylmethyl)triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2S/c1-13-9(6-11-12-13)7-16(14)8-10-4-2-3-5-15-10/h6,10H,2-5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMIFDQURFTVENU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=N1)CS(=O)CC2CCCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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